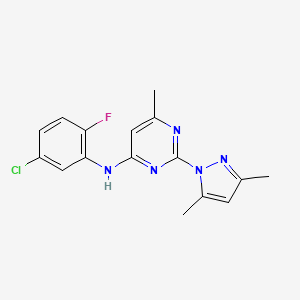
KCa2 channel modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KCa2 channel modulator 2, also known as compound 2q, is a potent subtype-selective positive modulator of small conductance calcium-activated potassium channels (KCa2 channels). These channels play a crucial role in regulating neuronal excitability and synaptic plasticity. This compound exhibits similar potency on the rat KCa2.2a and human KCa2.3 channel subtypes, with effective concentration values (EC50) of 0.64 μM and 0.60 μM, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KCa2 channel modulator 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
KCa2 channel modulator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
KCa2 channel modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of KCa2 channels and their role in various chemical processes.
Biology: Investigated for its effects on neuronal excitability, synaptic plasticity, and other cellular functions.
Medicine: Explored for potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting KCa2 channels
Wirkmechanismus
KCa2 channel modulator 2 exerts its effects by selectively modulating the activity of KCa2 channels. The compound binds to specific sites on the channel, causing conformational changes that enhance or inhibit channel activity. This modulation affects the flow of potassium ions across the cell membrane, influencing neuronal excitability and other cellular processes. The molecular targets include the KCa2.2 and KCa2.3 channel subtypes, and the pathways involved are related to calcium signaling and membrane potential regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CyPPA: A positive modulator of KCa2 channels with similar effects but different potency and selectivity.
NS309: Another positive modulator that activates both KCa2 and KCa3.1 channels.
SKA-31: A compound that activates KCa2 channels and has been studied for its cardiovascular effects
Uniqueness
KCa2 channel modulator 2 is unique in its high potency and selectivity for the KCa2.2 and KCa2.3 channel subtypes. Its specific binding and modulation properties make it a valuable tool for studying the physiological and pharmacological roles of these channels. Additionally, its potential therapeutic applications in treating neurological and cardiovascular diseases highlight its significance in medical research .
Eigenschaften
Molekularformel |
C16H15ClFN5 |
|---|---|
Molekulargewicht |
331.77 g/mol |
IUPAC-Name |
N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
DWOQPNHOXLUTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=CC(=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




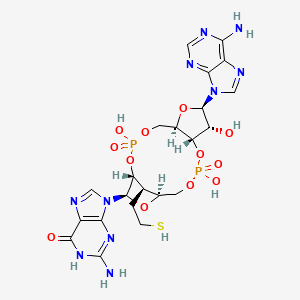
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


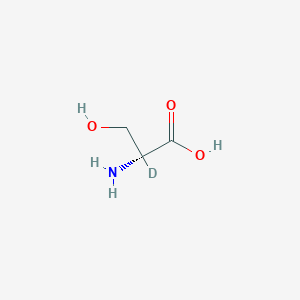
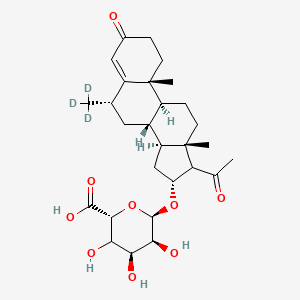
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
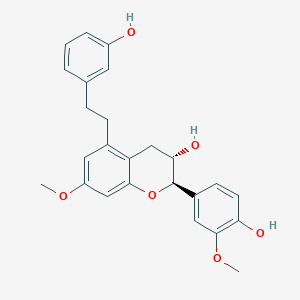

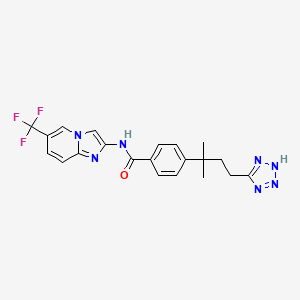
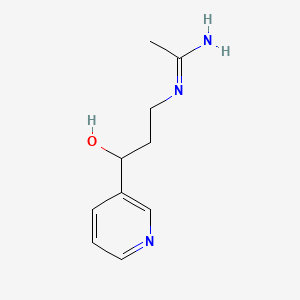
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
